(2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule It is characterized by the presence of a thiazolidinone ring, a methoxybenzylidene group, and a dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.
Formation of the Imino Group: The final step involves the condensation of the benzylidene derivative with 4-methylphenylamine under acidic or basic conditions to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features suggest it could interact with biological macromolecules in unique ways.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its potential interactions with biological targets make it a candidate for further investigation in the treatment of various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the dichlorobenzyl ether and imino groups suggests it could form hydrogen bonds or hydrophobic interactions with its targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Shares the dichlorobenzyl ether moiety but lacks the thiazolidinone ring and imino group.
2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: Contains a similar benzylidene group but differs in the presence of a hydrazino group and an oxoacetamide moiety.
Uniqueness
The uniqueness of (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiazolidinone ring, in particular, distinguishes it from many other compounds and may contribute to its unique properties.
Properties
Molecular Formula |
C25H20Cl2N2O3S |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20Cl2N2O3S/c1-15-3-8-19(9-4-15)28-25-29-24(30)23(33-25)12-16-5-10-21(22(11-16)31-2)32-14-17-6-7-18(26)13-20(17)27/h3-13H,14H2,1-2H3,(H,28,29,30)/b23-12- |
InChI Key |
OXDGJMIDQHWOQO-FMCGGJTJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)S2 |
Origin of Product |
United States |
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